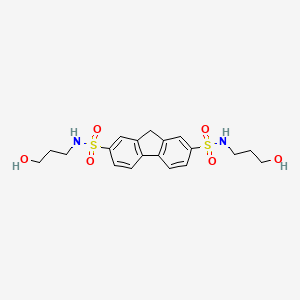

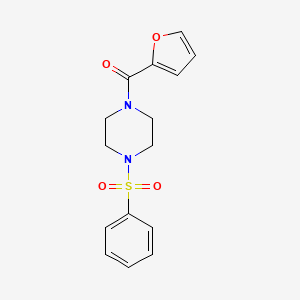

N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

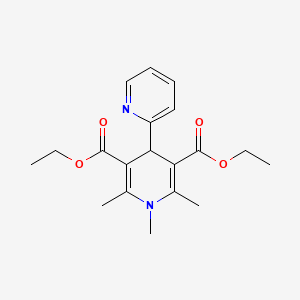

N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide, also known as BHPF, is a fluorescent molecule that has gained significant attention in scientific research due to its unique properties. BHPF is a water-soluble and highly photostable molecule that emits blue fluorescence when excited by light.

Wissenschaftliche Forschungsanwendungen

Fuel Cell Applications

A significant area of application for fluorenyl-based sulfonated polymers is in fuel cells, specifically as materials for proton exchange membranes (PEMs). These membranes are crucial for fuel cell operation, as they allow protons to pass through while blocking electrons, facilitating the electrochemical reaction that generates electricity. The sulfonated poly(arylene ether sulfone)s block copolymers, containing fluorenyl groups, exhibit proton conductivities comparable to or higher than that of perfluorinated ionomer membranes like Nafion. Their synthesis involves sulfonation processes that introduce sulfonic acid groups, enhancing their water uptake and proton conductivity, crucial for efficient fuel cell operation (Bae, Miyatake, & Watanabe, 2009).

Polymer Electrolytes for Fuel Cells

Another application is the development of sulfonated polyimides from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid for use as polymer electrolytes in fuel cells. These materials demonstrate high proton conductivities under various humidity conditions, making them competitive alternatives to traditional Nafion membranes. The synthesis of these polyimides involves direct sulfonation, which introduces sulfonic acid groups essential for proton transport (Guo et al., 2002).

Advanced Materials for Membrane Technology

Fluorene-based sulfonated poly(ether sulfone) copolymers have also been developed for advanced membrane technologies, showcasing high proton conductivity and low methanol permeability. These materials are synthesized through a series of polymerization and sulfonation reactions, resulting in membranes with excellent properties for polymer electrolyte membrane fuel cells (PEMFCs) and direct methanol fuel cells (DMFCs). The presence of fluorenyl groups and sulfonated side chains contributes to their enhanced performance (Wang et al., 2011).

Enhancing Proton Exchange Membrane Properties

Research has also been conducted on novel sulfonated co-poly(ether imide)s containing fluorenyl and hydroxyl groups, aiming to enhance proton exchange membrane properties for microbial fuel cell applications. These membranes exhibit superior performance, including high thermal, mechanical, and hydrolytic stability, alongside impressive proton conductivity and microbial fuel cell performance. The introduction of fluorenyl groups alongside sulfonation significantly contributes to these improved characteristics (Kumar et al., 2018).

Eigenschaften

IUPAC Name |

2-N,7-N-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c22-9-1-7-20-28(24,25)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(26,27)21-8-2-10-23/h3-6,12-13,20-23H,1-2,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWVYDXEYQXJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)NCCCO)C3=C1C=C(C=C3)S(=O)(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)

![N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide](/img/structure/B5576355.png)

![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)

![ethyl 8-chloro-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B5576381.png)

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)

![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)